molecular formula C12H9BrN2O2S B215365 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine

2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine

Cat. No. B215365
M. Wt: 325.18 g/mol
InChI Key: CXYHADUZSYMTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine, also known as BAY 41-4109, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has a molecular formula of C12H9BrN2O2S.

Mechanism of Action

The exact mechanism of action of 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes involved in the development of liver fibrosis. 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B) and protein tyrosine phosphatase receptor type G (PTPRG), which are involved in the regulation of hepatic stellate cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 has anti-fibrotic effects and can inhibit the proliferation of hepatic stellate cells. This compound has also been found to have antiviral activity against hepatitis B and C viruses. In addition, 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 in lab experiments is its potential anti-fibrotic and antiviral properties, which make it a promising compound for the development of new therapies for liver diseases. However, one limitation of using 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109. One direction is to investigate the potential of this compound as a therapeutic agent for liver diseases, particularly in the treatment of liver fibrosis and viral hepatitis. Another direction is to explore the mechanisms of action of 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 in more detail, in order to better understand its anti-fibrotic and antiviral effects. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 in vivo, as well as its potential side effects.

Synthesis Methods

The synthesis of 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 involves the reaction of 4-bromo-3-methylphenylthiol with 5-nitropyridine-2-sulfonyl chloride. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109.

Scientific Research Applications

2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 has potential applications in scientific research, particularly in the field of liver diseases. Studies have shown that this compound has anti-fibrotic effects and can inhibit the proliferation of hepatic stellate cells, which play a key role in the development of liver fibrosis. 2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine 41-4109 has also been found to have antiviral activity against hepatitis B and C viruses.

properties

Product Name

2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine

Molecular Formula

C12H9BrN2O2S

Molecular Weight

325.18 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)sulfanyl-5-nitropyridine

InChI

InChI=1S/C12H9BrN2O2S/c1-8-6-10(3-4-11(8)13)18-12-5-2-9(7-14-12)15(16)17/h2-7H,1H3

InChI Key

CXYHADUZSYMTJD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SC2=NC=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C=CC(=C1)SC2=NC=C(C=C2)[N+](=O)[O-])Br

solubility

0.3 [ug/mL]

Origin of Product

United States

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